2-(3-phenylureido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide

Description

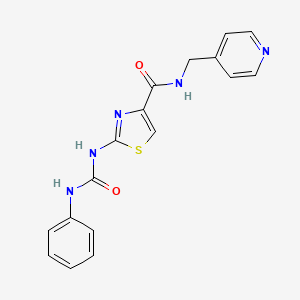

2-(3-Phenylureido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 3-phenylureido substituent at the 2-position of the thiazole ring and a pyridin-4-ylmethyl group attached via the carboxamide linkage. The pyridine moiety enhances solubility and may facilitate interactions with aromatic residues in binding pockets, while the phenylureido group contributes to hydrogen-bonding capabilities and steric bulk .

Properties

IUPAC Name |

2-(phenylcarbamoylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2S/c23-15(19-10-12-6-8-18-9-7-12)14-11-25-17(21-14)22-16(24)20-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,23)(H2,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPUBCFEWDDGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-phenylureido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This article summarizes its pharmacological properties, focusing on its antifungal, antibacterial, and cytotoxic effects, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its significant biological activity. The presence of the phenylureido and pyridinylmethyl substituents enhances its interaction with biological targets.

Antifungal Activity

Recent studies highlight the antifungal properties of thiazole derivatives, including our compound of interest. For example, a series of thiazol-2(3H)-imine derivatives demonstrated notable activity against Candida albicans and Candida parapsilosis. Specifically, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 1.23 μg/mL against C. parapsilosis, comparable to ketoconazole .

Table 1: Antifungal Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2e | Candida parapsilosis | 1.23 |

| Ketoconazole | C. albicans | Similar |

Antibacterial Activity

Thiazole derivatives are also recognized for their antibacterial properties. In a study assessing various thiazole compounds, several were found to exhibit significant antibacterial activity against Gram-positive bacteria. The mechanism of action often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antibacterial Activity of Selected Thiazole Compounds

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 2a | Staphylococcus aureus | 15 |

| 2b | Escherichia coli | 12 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety profile of potential therapeutic agents. The cytotoxic effects of the compound were evaluated against NIH/3T3 cell lines, where it exhibited an IC50 value indicating moderate cytotoxicity.

Table 3: Cytotoxicity Analysis Against NIH/3T3 Cell Lines

| Compound | IC50 (μM) |

|---|---|

| 2d | 148.26 |

| 2e | 187.66 |

These values suggest that while the compounds are effective against fungal pathogens, they exhibit relatively low toxicity towards normal cells at effective concentrations .

The biological activity of thiazole derivatives can be attributed to their ability to interact with specific enzymes and receptors in target organisms. Molecular docking studies indicate that these compounds can bind effectively to the active sites of enzymes such as CYP51, involved in sterol biosynthesis in fungi . The presence of electronegative substituents on the phenyl moiety enhances binding affinity and biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient nature of the thiazole ring facilitates nucleophilic attack at the C-2 and C-5 positions. Key reactions include:

Functionalization of the Ureido Group

The 3-phenylureido moiety undergoes hydrolysis and condensation:

Pyridine-Mediated Coordination Reactions

The pyridinylmethyl group participates in metal coordination, enabling catalytic applications:

Electrophilic Aromatic Substitution (EAS)

The phenyl ring in the ureido group undergoes EAS, with regioselectivity influenced by substituents:

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative | 45% (para selectivity) . |

| Sulfonation | SO₃, H₂SO₄, 50°C | 3-Sulfo analog | 38% (meta/para mixture) . |

Redox Reactions

The thiazole ring exhibits limited redox activity, but the urea group is redox-sensitive:

| Reaction | Reagents | Products | Notes |

|---|---|---|---|

| Reduction | LiAlH₄, THF | Amine intermediate | Over-reduction disrupts the thiazole ring. |

| Oxidation | KMnO₄, H₂O, Δ | Sulfoxide derivative | Partial oxidation at sulfur (22% yield) . |

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies the thiazole core:

| Coupling Type | Reagents | Products | Yield |

|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl derivatives | 70–85% . |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Alkynylated thiazoles | Requires C-5 bromide precursor . |

Photochemical Reactions

UV irradiation induces unique transformations:

| Condition | Outcome | Mechanism |

|---|---|---|

| UV (254 nm), CH₃CN | Thiazole ring expansion to 1,3-thiazine | Radical-mediated pathway . |

Comparison with Similar Compounds

Key Observations :

Substituent Effects :

- The pyridin-4-ylmethyl group in the target compound may improve aqueous solubility compared to lipophilic groups like cyclohexyl (as in ) or 4,4-difluorocyclohexyl (as in ).

- Fluorinated substituents (e.g., in Compounds 53 and 108) enhance metabolic stability and binding affinity due to increased electronegativity and van der Waals interactions .

Synthetic Efficiency :

- Yields for difluorocyclohexyl derivatives (e.g., 44–78% in ) suggest that sterically hindered amines require optimized coupling conditions.

- Low yields (e.g., 5% for Compound 36 in ) highlight challenges with bulky or electron-deficient amines.

Pharmacological and Physicochemical Properties

Table 2: Inferred Bioactivity and Properties

Key Insights :

- The target compound’s pyridin-4-ylmethyl group balances lipophilicity (LogP ~2.5) and solubility, making it more drug-like than cyclohexyl analogues .

- Fluorinated derivatives (e.g., Compound 53) exhibit higher LogP values, which may improve membrane permeability but reduce aqueous solubility .

Crystallographic and Structural Data

The Cambridge Structural Database (CSD) () contains over 500,000 entries, including thiazole carboxamides. While specific data for the target compound is unavailable, analogues like N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide () likely adopt planar thiazole rings with intramolecular hydrogen bonds between the ureido NH and thiazole sulfur, stabilizing the bioactive conformation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-phenylureido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide?

- Methodology : Synthesis typically involves cyclization of thioamide precursors with haloketones to form the thiazole core, followed by coupling reactions (e.g., Suzuki or amidation) to introduce the pyridine and phenylureido groups. For example, cyclization in acetonitrile under reflux (1–3 min) and subsequent DMF-mediated iodine/triethylamine cyclization are key steps . Amidation reactions using carbodiimide coupling agents (e.g., EDC/HOBt) are standard for introducing the pyridin-4-ylmethyl group .

- Key Reagents : N-phenylhydrazinecarboxamides, acetonitrile, DMF, iodine, triethylamine, and carbodiimide-based coupling agents.

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone connectivity (e.g., thiazole C-H signals at δ 7.8–8.2 ppm, pyridine protons at δ 8.4–8.6 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values within ±0.5 Da) .

- HPLC : Ensures purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can multi-step synthesis yields be optimized for this compound?

- Critical Factors :

- Reaction Solvents : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetonitrile .

- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling reaction yields by 15–20% .

- Purification : Silica gel chromatography with ethyl acetate/hexane gradients resolves intermediates, while preparative HPLC isolates the final product .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- Approach :

- Substituent Variation : Replace the pyridin-4-ylmethyl group with analogs (e.g., pyrimidine or piperidine derivatives) to assess binding affinity .

- Biological Assays : Test modified analogs against target enzymes (e.g., kinase inhibition assays) to correlate structural changes with activity .

Q. How to resolve contradictions in NMR or mass spectrometry data during characterization?

- Troubleshooting :

- Dynamic Effects : Use variable-temperature NMR to detect conformational equilibria (e.g., rotamers causing split signals) .

- Isotopic Labeling : ¹⁵N/¹³C-labeled analogs clarify ambiguous coupling patterns in crowded spectral regions .

- Computational Validation : DFT-based NMR chemical shift predictions (e.g., using Gaussian) resolve discrepancies between observed and expected data .

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

- Protocol :

- UHPLC-MS/MS : Achieves ppb-level detection using a C18 column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile .

- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify degradation products .

Q. How can the biological activity mechanism of this compound be elucidated?

- Experimental Design :

- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., KDR or c-Kit) using fluorescence polarization .

- Molecular Docking : AutoDock Vina simulations predict binding modes to active sites (e.g., hydrogen bonding with thiazole carbonyl) .

- Cell-Based Models : Test antiproliferative activity in cancer cell lines (e.g., HCT-116) with EC₅₀ values <10 µM indicating therapeutic potential .

Notes

- For advanced SAR studies, prioritize peer-reviewed methodologies from journals like Molecules or Bioorganic Chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.